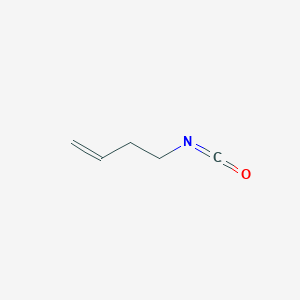

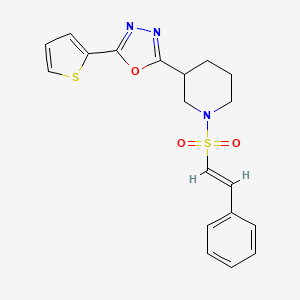

![molecular formula C21H21N3O3S2 B2775860 ethyl 2-(2-(quinazolin-4-ylthio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 852366-85-9](/img/structure/B2775860.png)

ethyl 2-(2-(quinazolin-4-ylthio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that contains several functional groups and rings, including a quinazolin-4-ylthio group, a propanamido group, and a cyclopenta[b]thiophene group. It is a derivative of quinazolinone, a class of compounds that have been studied for their potential biological activity .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through condensation reactions . For example, quinazolinone derivatives can be synthesized through the condensation of anthranilic acid with formamide .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The quinazolin-4-ylthio group would likely contribute to the aromaticity of the molecule, while the propanamido group could potentially form hydrogen bonds .Scientific Research Applications

Anticancer Activity

Quinazoline derivatives have been found to exhibit significant anticancer activity . They interfere with the signaling pathways of cancer cells, inhibiting their growth and proliferation.

Anti-inflammatory Activity

Both quinazoline and thiophene derivatives have shown anti-inflammatory properties . They can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.

Antimicrobial Activity

Quinazoline and thiophene derivatives have demonstrated broad-spectrum antimicrobial activity . They can inhibit the growth of various bacteria and fungi, making them potential candidates for the development of new antimicrobial drugs.

Antiviral Activity

Quinazoline derivatives have shown antiviral properties . They can inhibit the replication of viruses, offering potential for the treatment of viral infections.

Antidiabetic Activity

Quinazoline derivatives have been found to exhibit antidiabetic activity . They can regulate blood glucose levels, making them potential candidates for the treatment of diabetes.

Biofilm Inhibition

Some quinazoline derivatives have been found to inhibit biofilm formation in Pseudomonas aeruginosa . They can disrupt the quorum sensing system of the bacteria, preventing the formation of biofilms.

Applications in Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Future Directions

The future research directions for this compound could involve further investigation into its potential biological activity, particularly given the interest in quinazolinone derivatives as potential therapeutic agents . Additionally, further studies could be conducted to better understand its physical and chemical properties.

properties

IUPAC Name |

ethyl 2-(2-quinazolin-4-ylsulfanylpropanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3S2/c1-3-27-21(26)17-14-8-6-10-16(14)29-20(17)24-18(25)12(2)28-19-13-7-4-5-9-15(13)22-11-23-19/h4-5,7,9,11-12H,3,6,8,10H2,1-2H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFUAZTCJFSZYRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C(C)SC3=NC=NC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(2-(quinazolin-4-ylthio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

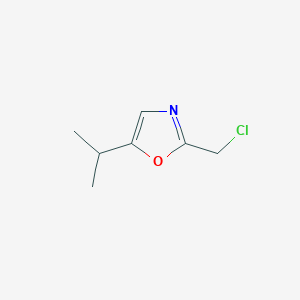

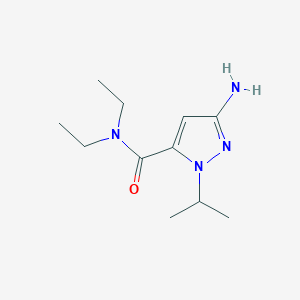

![1-(prop-2-yn-1-yl)-N-(2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethyl)piperidine-4-carboxamide](/img/structure/B2775780.png)

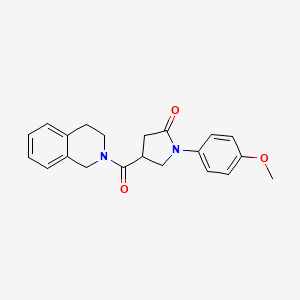

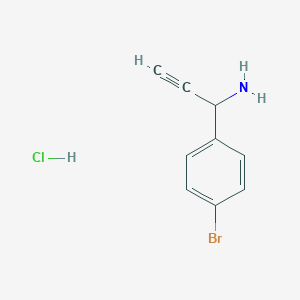

![8-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propylpurine-2,6-dione](/img/structure/B2775791.png)

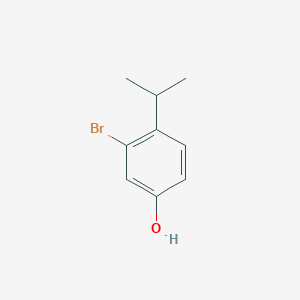

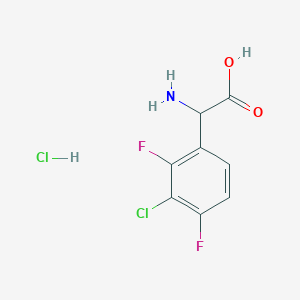

![3-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid](/img/structure/B2775795.png)

![[2-(4-fluoro-phenyl)-5-methyl-oxazol-4-yl]-methylamine, AldrichCPR](/img/structure/B2775796.png)

![1-(2,4-dichlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B2775798.png)